molecular formula C8H4F4O2 B1617613 4-(Trifluoromethoxy)benzoyl fluoride CAS No. 330-11-0

4-(Trifluoromethoxy)benzoyl fluoride

Cat. No. B1617613
CAS RN: 330-11-0
M. Wt: 208.11 g/mol
InChI Key: UKJWAZZCGZQPTA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated benzoyl fluoride that has a trifluoromethoxy group attached to it. This compound has been synthesized using various methods, and its unique properties have made it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoyl fluoride is not well understood. However, it is believed that the trifluoromethoxy group attached to the benzoyl fluoride moiety plays a significant role in its reactivity. This group is known to be an excellent leaving group, making 4-(Trifluoromethoxy)benzoyl fluoride a potent fluorinating agent.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-(Trifluoromethoxy)benzoyl fluoride. However, some studies have reported that this compound has low toxicity and is not mutagenic. It has also been reported to be stable under various conditions, making it a suitable tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 4-(Trifluoromethoxy)benzoyl fluoride in lab experiments is its high reactivity. This compound is a potent fluorinating agent, making it useful in the synthesis of various compounds. Additionally, it has been reported to have low toxicity and is stable under various conditions, making it a valuable tool in scientific research.
However, one of the limitations of using 4-(Trifluoromethoxy)benzoyl fluoride is its high cost. This compound is relatively expensive, making it challenging to use in large-scale experiments. Additionally, its reactivity can make it difficult to handle, requiring special precautions to be taken when using it.

Future Directions

There are several future directions for the use of 4-(Trifluoromethoxy)benzoyl fluoride in scientific research. One of the primary areas of interest is its use in the synthesis of fluorinated pharmaceuticals. This compound has been used in the synthesis of various pharmaceuticals, and its unique properties make it a valuable tool in this field.
Another area of interest is its use in the preparation of fluorinated materials. The incorporation of fluorine into materials has been shown to improve their properties, and 4-(Trifluoromethoxy)benzoyl fluoride could be a useful tool in this area.
Finally, the use of 4-(Trifluoromethoxy)benzoyl fluoride in the synthesis of fluorinated surfactants and liquid crystals is an area of interest. These compounds have a wide range of applications, and the incorporation of fluorine into them could improve their properties.
Conclusion
In conclusion, 4-(Trifluoromethoxy)benzoyl fluoride is a valuable tool in scientific research. Its unique properties make it useful in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and materials. Despite its high cost and reactivity, this compound has several advantages that make it a valuable tool in scientific research. With the ongoing research, this compound has the potential to be used in various applications in the future.

Scientific Research Applications

4-(Trifluoromethoxy)benzoyl fluoride has been used in various scientific research applications. One of its primary uses is as a fluorinating agent in organic synthesis. It has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, this compound has been used in the preparation of fluorinated surfactants and liquid crystals.

properties

IUPAC Name

4-(trifluoromethoxy)benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWAZZCGZQPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059820
Record name Benzoyl fluoride, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzoyl fluoride

CAS RN

330-11-0
Record name 4-(Trifluoromethoxy)benzoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl fluoride, 4-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl fluoride, 4-(trifluoromethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl fluoride, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzoyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.775
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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